molecular formula C17H13BrClNO2 B287995 4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Katalognummer B287995
Molekulargewicht: 378.6 g/mol
InChI-Schlüssel: YOCSHBNMIBWJQW-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD-0705 and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Wirkmechanismus

The mechanism of action of BRD-0705 involves its interaction with bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their dysregulation has been implicated in several diseases, including cancer and inflammation. BRD-0705 binds to the bromodomain of BET proteins, inhibiting their activity and leading to a decrease in gene transcription.
Biochemical and Physiological Effects:
BRD-0705 has been shown to have several biochemical and physiological effects. In cancer cells, BRD-0705 induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurodegenerative diseases, BRD-0705 has been shown to reduce inflammation and oxidative stress, leading to a decrease in neuronal cell death. In the immune system, BRD-0705 has been shown to modulate the activity of immune cells, leading to a decrease in inflammation and autoimmune responses.

Vorteile Und Einschränkungen Für Laborexperimente

BRD-0705 has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. However, BRD-0705 has limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BRD-0705 has a short half-life, which can limit its effectiveness in certain experiments.

Zukünftige Richtungen

For research on BRD-0705 include the development of more potent and selective BET inhibitors and the exploration of its potential applications in other fields.

Synthesemethoden

The synthesis of BRD-0705 is a complex process that involves several steps. The first step is the synthesis of 3-(3-chlorophenyl)prop-2-enoyl chloride, which is then reacted with 4-bromo-2,6-dimethylphenol to form the intermediate product. The intermediate product is then reacted with methylamine to produce the final product, BRD-0705. This synthesis method has been optimized for high yield and purity and has been used in several studies to obtain BRD-0705 for research purposes.

Wissenschaftliche Forschungsanwendungen

BRD-0705 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, BRD-0705 has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In neuroscience, BRD-0705 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, BRD-0705 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Eigenschaften

Produktname

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Molekularformel

C17H13BrClNO2

Molekulargewicht

378.6 g/mol

IUPAC-Name

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13BrClNO2/c1-20-15-7-6-12(18)10-14(17(15)22)16(21)8-5-11-3-2-4-13(19)9-11/h2-10H,1H3,(H,20,22)/b8-5+

InChI-Schlüssel

YOCSHBNMIBWJQW-VMPITWQZSA-N

Isomerische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Kanonische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.